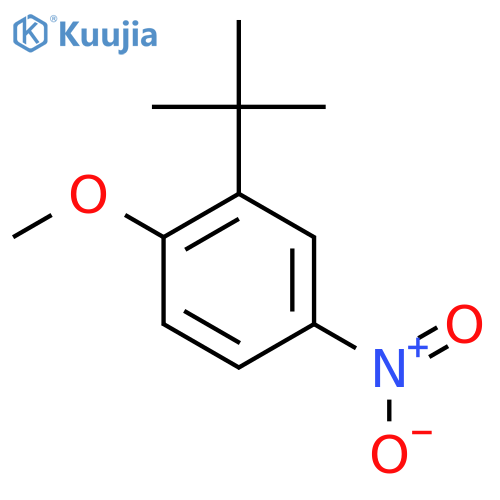Cas no 15353-20-5 (2-Tert-butyl-1-methoxy-4-nitrobenzene)

15353-20-5 structure
商品名:2-Tert-butyl-1-methoxy-4-nitrobenzene
CAS番号:15353-20-5
MF:C11H15NO3
メガワット:209.241703271866
MDL:MFCD21986679
CID:4701609
2-Tert-butyl-1-methoxy-4-nitrobenzene 化学的及び物理的性質
名前と識別子
-
- 2-tert-butyl-1-methoxy-4-nitrobenzene
- Benzene, 2-(1,1-dimethylethyl)-1-methoxy-4-nitro-
- 2-tert-butyl-4-nitrophenyl methyl ether
- 2-Tert-butyl-1-methoxy-4-nitrobenzene
-
- MDL: MFCD21986679
- インチ: 1S/C11H15NO3/c1-11(2,3)9-7-8(12(13)14)5-6-10(9)15-4/h5-7H,1-4H3
- InChIKey: AIYZQINRDXVONY-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC(=CC=1C(C)(C)C)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 229
- トポロジー分子極性表面積: 55
2-Tert-butyl-1-methoxy-4-nitrobenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB417204-500 mg |
2-tert-Butyl-1-methoxy-4-nitrobenzene |
15353-20-5 | 500MG |
€254.60 | 2023-01-21 | ||
| abcr | AB417204-1g |
2-tert-Butyl-1-methoxy-4-nitrobenzene; . |
15353-20-5 | 1g |
€317.00 | 2025-02-20 | ||
| abcr | AB417204-10g |
2-tert-Butyl-1-methoxy-4-nitrobenzene; . |
15353-20-5 | 10g |
€1357.00 | 2025-02-20 | ||
| TRC | T136260-250mg |
2-tert-Butyl-1-methoxy-4-nitrobenzene |
15353-20-5 | 250mg |
$ 275.00 | 2022-06-03 | ||
| TRC | T136260-500mg |
2-tert-Butyl-1-methoxy-4-nitrobenzene |
15353-20-5 | 500mg |
$ 450.00 | 2022-06-03 | ||
| abcr | AB417204-5 g |
2-tert-Butyl-1-methoxy-4-nitrobenzene |
15353-20-5 | 5 g |
€907.00 | 2023-07-19 | ||
| abcr | AB417204-1 g |
2-tert-Butyl-1-methoxy-4-nitrobenzene |
15353-20-5 | 1 g |
€322.50 | 2023-07-19 | ||
| abcr | AB417204-5g |
2-tert-Butyl-1-methoxy-4-nitrobenzene; . |
15353-20-5 | 5g |
€877.00 | 2025-02-20 | ||
| abcr | AB417204-500mg |
2-tert-Butyl-1-methoxy-4-nitrobenzene; . |
15353-20-5 | 500mg |
€269.00 | 2025-02-20 | ||
| A2B Chem LLC | AI37195-1g |
2-tert-Butyl-1-methoxy-4-nitrobenzene |
15353-20-5 | >95% | 1g |
$509.00 | 2024-04-20 |
2-Tert-butyl-1-methoxy-4-nitrobenzene 関連文献
-
Ping Tong Food Funct., 2020,11, 628-639
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
-
Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
15353-20-5 (2-Tert-butyl-1-methoxy-4-nitrobenzene) 関連製品
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:15353-20-5)2-Tert-butyl-1-methoxy-4-nitrobenzene

清らかである:99%
はかる:1g
価格 ($):240.0